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dioxaborolan-2-yl)benzamide

Cat. No.: B071325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted benzamides

and related ketones using the Suzuki-Miyaura cross-coupling reaction. This powerful C-C

bond-forming reaction has been adapted for the challenging activation of the amide C-N bond,

offering a valuable tool for late-stage functionalization and the construction of complex

molecular architectures relevant to medicinal chemistry and materials science. The following

protocols are based on modern catalytic systems, particularly those employing palladium N-

heterocyclic carbene (Pd-NHC) complexes, which have shown remarkable efficiency and broad

substrate scope.[1][2][3]

Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds between organoboron compounds and organic halides or

pseudo-halides.[4][5] Traditionally, the inert nature of the amide bond has made it a challenging

substrate for cross-coupling reactions.[6] However, recent advancements, particularly the

development of sophisticated Pd-NHC catalysts, have enabled the direct coupling of amides

via selective C-N bond activation.[1][2][7] This approach allows for the synthesis of ketones

and, by extension, facilitates the modification of benzamide scaffolds. These methods are

characterized by their mild reaction conditions, functional group tolerance, and high yields.[2][8]
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Core Concepts and Mechanisms
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

oxidative addition, transmetalation, and reductive elimination.[9][10] In the context of amide

coupling, the initial and often rate-limiting step is the oxidative addition of the Pd(0) catalyst into

the C(acyl)-N bond of an activated amide.[2] The subsequent transmetalation with an

organoboron reagent and reductive elimination regenerates the Pd(0) catalyst and yields the

desired ketone product.
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of amides.

Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent robust

methods for the synthesis of ketones from N-activated benzamides.
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Protocol 1: Room Temperature Suzuki-Miyaura Coupling
of N-Boc Benzamides
This protocol, based on the work of Szostak and colleagues, describes a highly efficient cross-

coupling reaction that proceeds at ambient temperature using a commercially available Pd-

NHC precatalyst.[2]

Materials:

N-Boc protected benzamide derivative

Arylboronic acid

(η³-1-t-Bu-indenyl)Pd(IPr)(Cl) precatalyst (1)

Potassium carbonate (K₂CO₃)

Anhydrous tetrahydrofuran (THF)

Nitrogen or Argon atmosphere

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add the N-Boc benzamide (1.0

equiv.), arylboronic acid (3.0 equiv.), and potassium carbonate (4.5 equiv.).

The vial is sealed with a septum, and the atmosphere is replaced with nitrogen or argon by

evacuating and backfilling three times.

Add the (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) precatalyst (3 mol%).

Add anhydrous THF (to achieve a 0.25 M concentration with respect to the amide).

Stir the reaction mixture vigorously at 23 °C for 15 hours.

Upon completion, the reaction is quenched with water and extracted with an organic solvent

(e.g., ethyl acetate).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Thermally-Promoted Suzuki-Miyaura
Coupling of N-Acyl/Benzyl Benzamides
This procedure, reported by Zhang and coworkers, utilizes robust NHC-palladacycles for the

cross-coupling of less activated N-Ac/Bn benzamides at elevated temperatures.[3]

Materials:

N-Ac/Bn substituted benzamide (e.g., N-acetyl-N-benzylbenzamide)

Arylboronic acid

NHC-palladacycle catalyst (3a in the original publication)

Potassium phosphate (K₃PO₄)

Anhydrous toluene

Nitrogen atmosphere

Procedure:

In a Schlenk tube under a nitrogen atmosphere, combine the N-Ac/Bn benzamide (0.5 mmol,

1.0 equiv.), the arylboronic acid (2.0 equiv.), potassium phosphate (1.5 mmol, 3.0 equiv.),

and the NHC-palladacycle catalyst (3 mol%).

Add anhydrous toluene (2 mL).

Seal the tube and stir the mixture at 90 °C for 24 hours.

After cooling to room temperature, the reaction mixture is diluted with an appropriate organic

solvent and filtered through a pad of Celite.
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The filtrate is concentrated in vacuo.

The resulting residue is purified by flash column chromatography to afford the desired

ketone.
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Caption: General experimental workflow for Suzuki-Miyaura amide coupling.
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Data Presentation
The following tables summarize the yields of various substituted ketones synthesized using the

protocols described above.

Table 1: Representative Yields for Room Temperature Suzuki-Miyaura Coupling (Protocol 1)[2]

Entry
N-Boc
Benzamide

Arylboronic
Acid

Product Yield (%)

1
N-Boc-

benzamide

Phenylboronic

acid
Benzophenone 96

2

N-Boc-4-

methoxybenzami

de

Phenylboronic

acid

4-

Methoxybenzoph

enone

95

3
N-Boc-4-

chlorobenzamide

Phenylboronic

acid

4-

Chlorobenzophe

none

93

4
N-Boc-

benzamide

4-

Methylphenylbor

onic acid

4-

Methylbenzophe

none

98

5
N-Boc-

benzamide

4-

Methoxyphenylb

oronic acid

4-

Methoxybenzoph

enone

94

6
N-Boc-

benzamide

2-

Methylphenylbor

onic acid

2-

Methylbenzophe

none

91

Conditions: Amide (1.0 equiv), boronic acid (3.0 equiv), K₂CO₃ (4.5 equiv), catalyst (3 mol%),

THF, 23 °C, 15 h. Yields are for isolated products.

Table 2: Representative Yields for Thermally-Promoted Suzuki-Miyaura Coupling (Protocol 2)[3]
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Entry
N-Ac/Bn
Benzamide

Arylboronic
Acid

Product Yield (%)

1

N-acetyl-N-

benzylbenzamid

e

Phenylboronic

acid
Benzophenone 98

2

N-acetyl-N-

benzylbenzamid

e

4-

Methylphenylbor

onic acid

4-

Methylbenzophe

none

95

3

N-acetyl-N-

benzylbenzamid

e

4-

Methoxyphenylb

oronic acid

4-

Methoxybenzoph

enone

92

4

N-acetyl-N-

benzylbenzamid

e

4-

Fluorophenylbor

onic acid

4-

Fluorobenzophe

none

85

5

N-acetyl-N-

benzyl-4-

methylbenzamid

e

Phenylboronic

acid

4-

Methylbenzophe

none

96

6

N-acetyl-N-

benzyl-4-

methoxybenzami

de

Phenylboronic

acid

4-

Methoxybenzoph

enone

94

Conditions: Amide (0.5 mmol, 1.0 equiv), boronic acid (2.0 equiv), K₃PO₄ (3.0 equiv), catalyst

(3 mol%), toluene, 90 °C, 24 h. Yields are for isolated products.

Conclusion
The Suzuki-Miyaura cross-coupling of activated benzamides provides a powerful and versatile

strategy for the synthesis of substituted ketones, which are valuable intermediates in drug

discovery and materials science. The use of advanced Pd-NHC catalytic systems allows for

these transformations to occur under mild conditions with high efficiency and broad functional
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group tolerance. The protocols detailed herein offer reliable starting points for researchers

looking to employ this methodology in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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